molecular formula C6H9N5O B086495 Tetrahydropterin CAS No. 1008-35-1

Tetrahydropterin

Cat. No.: B086495
CAS No.: 1008-35-1
M. Wt: 167.17 g/mol
InChI Key: BOEUHAUGJSOEDZ-UHFFFAOYSA-N
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Description

Tetrahydropterin is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of pterin and serves as a cofactor for several enzymes, including those involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These reactions are essential for the biosynthesis of neurotransmitters like serotonin, dopamine, and norepinephrine .

Mechanism of Action

Target of Action

Tetrahydropterin, also known as BH4, primarily targets aromatic amino acid hydroxylase enzymes . These enzymes include phenylalanine-4-hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine .

Mode of Action

BH4 acts as a cofactor for these enzymes, enabling them to convert amino acids into essential molecules . For instance, it allows PAH to convert phenylalanine to tyrosine . During the hydroxylation process, BH4 loses two electrons and is regenerated in vivo in an NADH-dependent reaction .

Biochemical Pathways

BH4 is involved in several biochemical pathways. It is essential for the conversion of phenylalanine to tyrosine by PAH, the conversion of tyrosine to L-dopa by TH, and the conversion of tryptophan to 5-hydroxytryptophan via TPH . It also plays a role in the synthesis of nitric oxide . The imbalance of BH4 can affect neurotransmitter production, leading to abnormalities in the central nervous system .

Pharmacokinetics

The pharmacokinetics of BH4, when administered as sapropterin dihydrochloride, have been studied. Absorption is rapid, occurring within 0.6–2.9 hours, with a half-life of 6.7 hours . This pharmacokinetic profile supports once-daily dosing without evidence of accumulation .

Result of Action

The primary result of BH4’s action is the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . This leads to the production of essential neurotransmitters like dopamine and serotonin . It also reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of this amino acid .

Action Environment

The action of BH4 can be influenced by environmental factors. For instance, mutations in genes that produce enzymes critical for producing and recycling BH4 can lead to tetrahydrobiopterin deficiency . This deficiency can affect neurotransmitter production and lead to various neuropsychological conditions .

Biochemical Analysis

Biochemical Properties

Tetrahydropterin is an essential cofactor for several enzymes, including aromatic amino acid hydroxylases . It is involved in the conversion of phenylalanine to tyrosine, and the synthesis of the neurotransmitters dopamine, serotonin, norepinephrine, and epinephrine . The interaction between this compound and these enzymes is crucial for maintaining normal biochemical reactions in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of oxidative stress, such as UV-radiation and ionizing radiation, this compound availability is diminished due to its oxidation, which subsequently leads to the generation of highly oxidative free radicals .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, this compound is a cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, affecting the production of nitric oxide (NO) and oxygen free radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics in PKU genetic mice and rats submitted to different HPA models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . For example, it is a crucial component in the biosynthesis of the monoamine neurotransmitters dopamine and serotonin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropterin can be synthesized through the reduction of dihydropterin intermediates. The process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the this compound .

Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce the compound. These methods are preferred due to their efficiency and the ability to produce large quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropterin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahydropterin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike tetrahydrobiopterin, which is more commonly studied, this compound has distinct structural and functional properties that make it valuable in specific biochemical pathways .

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUHAUGJSOEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143514
Record name Tetrahydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-35-1
Record name Tetrahydropterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-TETRAHYDROPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2RCW24GCG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of tetrahydrobiopterin (BH4) in phenylalanine hydroxylase activity?

A1: BH4 serves as an essential cofactor for phenylalanine hydroxylase (PAH), an enzyme that catalyzes the hydroxylation of phenylalanine to tyrosine. [, , , , ] During this reaction, BH4 undergoes oxidation, forming a 4a-hydroxytetrahydropterin intermediate. [, , , ] This intermediate can then be dehydrated to a quinonoid dihydropterin, which is subsequently regenerated to BH4 by dihydropteridine reductase. [, , , ]

Q2: How does the presence of tyrosine impact the reaction catalyzed by PAH?

A2: Interestingly, in the presence of tyrosine, PAH can catalyze the oxidation of BH4 without hydroxylating phenylalanine. [] This uncoupled reaction produces hydrogen peroxide and the 4a-hydroxythis compound intermediate, suggesting alternative breakdown pathways from a common 4a-hydroperoxythis compound precursor. []

Q3: What is the significance of tetrahydropterins in nitric oxide synthases (NOSs)?

A3: Tetrahydropterins, particularly BH4, are crucial for the activity of NOSs. [, ] They donate electrons to the heme group at the NOS active site, leading to the formation of a this compound-derived radical intermediate. [, ] This electron transfer is essential for both steps of NO synthesis: the Nω-hydroxylation of L-arginine and the subsequent three-electron oxidation to L-citrulline and NO. []

Q4: What is the molecular formula and weight of tetrahydrobiopterin (BH4)?

A4: The molecular formula of BH4 is C9H15N5O3, and its molecular weight is 241.25 g/mol.

Q5: What spectroscopic techniques are used to characterize tetrahydropterins?

A5: Various spectroscopic techniques are employed to characterize tetrahydropterins, including UV/Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , ] UV/Vis spectroscopy helps analyze the characteristic absorbance properties of different pterin forms (tetrahydro, dihydro, quinonoid). [, ] NMR spectroscopy provides structural information, including the conformation and stereochemistry of this compound derivatives. [, , ] Mass spectrometry is used to determine the molecular weight and confirm the identity of synthesized or isolated tetrahydropterins. [, ]

Q6: What is the role of metal ions in the catalytic mechanism of 6-pyruvoylthis compound synthase (PTPS)?

A6: PTPS, a key enzyme in BH4 biosynthesis, requires both Zn2+ and Mg2+ for its activity. [, , ] Zn2+ is crucial for substrate binding, promoting proton release by polarizing carbon-oxygen bonds, and preventing unwanted side chain cleavage. [] Mg2+ likely facilitates the binding and positioning of the substrate dihydroneopterin triphosphate. []

Q7: How do bacterial and mammalian PTPS homologues differ in their catalytic activity?

A7: While both bacterial and mammalian PTPS homologues utilize the same substrate (dihydroneopterin triphosphate), they produce different products. [, ] Mammalian PTPS generates 6-pyruvoylthis compound, whereas bacterial PTPS catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin. [, ] Structural studies revealed that specific amino acid residues in bacterial PTPS (Trp51 and Phe55) contribute to substrate stabilization and the observed activity difference. [] Mutating these residues to the corresponding amino acids found in mammalian PTPS shifted the bacterial enzyme's activity towards 6-pyruvoylthis compound production. []

Q8: What are the key catalytic residues involved in the activity of 4a-hydroxythis compound dehydratase?

A8: The dehydration of 4a-hydroxytetrahydropterins is crucial for BH4 regeneration. 4a-hydroxythis compound dehydratase catalyzes this step, and its activity relies on three conserved histidine residues (H61, H62, and H79). [] H61 and H79 act as general acid catalysts for the stereospecific elimination of the 4a-hydroxyl group, while H62 primarily participates in substrate binding with an additional contribution to base catalysis. []

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